molecular formula C11H18ClNO B1489416 Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 2098130-49-3

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No. B1489416
M. Wt: 215.72 g/mol
InChI Key: SGMTVWLEAPXGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride (CPMHCl) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic amine, which is an organic compound composed of an amine group bonded to an aromatic ring. CPMHCl has been used in a variety of experiments, including those related to the synthesis of various compounds, the study of enzyme mechanisms, and the investigation of biochemical and physiological effects. In

Scientific Research Applications

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as cyclopropylmethylamines, cyclopropylmethylsulfonamides, and cyclopropylmethylthioureas. Additionally, Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride has been used to investigate the mechanism of action of various enzymes, including cytochrome P450 and monoamine oxidase. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.

Mechanism Of Action

The mechanism of action of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450 and monoamine oxidase. Cytochrome P450 is involved in the metabolism of a variety of drugs and hormones, while monoamine oxidase is involved in the metabolism of neurotransmitters. It is believed that Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride may inhibit the activity of these enzymes, thus affecting the metabolism of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. This may affect the metabolism of various compounds, such as drugs and hormones. Additionally, Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride may affect the activity of certain receptors, such as opioid receptors.

Advantages And Limitations For Lab Experiments

The main advantage of using Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it difficult to dissolve in aqueous solutions. Additionally, the mechanism of action of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is not fully understood, making it difficult to predict the effects of the compound on various biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research on Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride. These include further investigation into the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride and its use in the synthesis of various compounds. Finally, further research could be conducted into the potential applications of Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride in the pharmaceutical and biotechnology industries.

properties

IUPAC Name

cyclopentyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMTVWLEAPXGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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